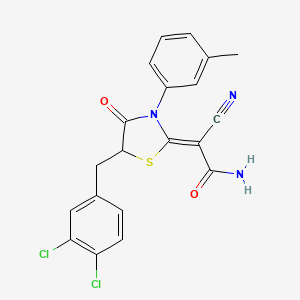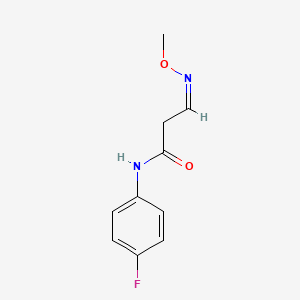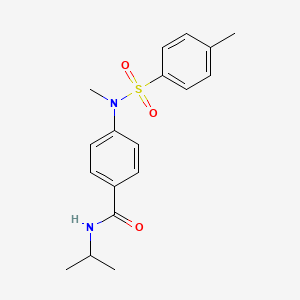
4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine, also known as PDP, is a chemical compound that has shown potential in scientific research. It belongs to the class of piperidine-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on compounds based on pyrazole and piperidine structures has shown significant antimicrobial activity. For example, the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole led to the discovery of compounds with potential antimicrobial properties. These compounds, derived through various chemical reactions, demonstrated activity against a range of microbial strains, indicating the scientific value of such structures in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Potential
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlight the compound's relevance in cancer research. These derivatives have been evaluated for their anticancer potential, with certain compounds demonstrating significant inhibitory effects on cancer cell lines. This suggests that modifications of the piperidine structure can lead to potent anticancer agents, underscoring the importance of structural analogs of "4-((1H-pyrazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine" in cancer research (Rehman et al., 2018).
Molecular Interaction Studies
The study of the molecular interaction of antagonists with cannabinoid receptors provides insights into the therapeutic potential of compounds containing piperidine and pyrazole moieties. These studies contribute to understanding the mechanism of action at the molecular level and the development of targeted therapies for various conditions (Shim et al., 2002).
Neuropharmacological Applications
Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has uncovered compounds with selective 5-HT7 receptor antagonism and multimodal 5-HT/dopamine receptor activity. These findings point to the potential of such compounds in treating CNS disorders, highlighting the neuropharmacological applications of compounds structurally related to "this compound" (Canale et al., 2016).
Corrosion Inhibition
The study on the effect of piperidine derivatives as inhibitors for the corrosion of copper in H2SO4 shows the potential application of such compounds in protecting metals from corrosion. This research illustrates the compound's utility beyond biomedical applications, extending its relevance to materials science (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c16-14-2-4-15(5-3-14)22(20,21)19-10-6-13(7-11-19)12-18-9-1-8-17-18/h1-5,8-9,13H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLJOGMKGKLMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2568929.png)
![4-[2-[4-Methyl-2-(oxolan-2-ylmethoxy)anilino]propyl]azetidin-2-one](/img/structure/B2568932.png)
![2-(4-ethoxyphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2568933.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2568936.png)


![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)


![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2568949.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B2568950.png)